Diacetoxi-dimetilsilano

Descripción general

Descripción

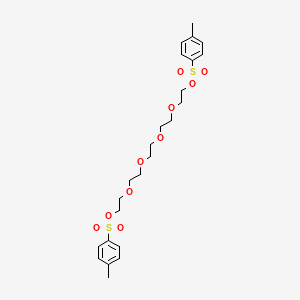

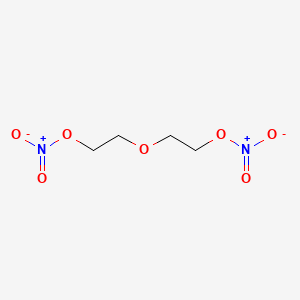

Diacetoxydimethylsilane, also known as Dimethyldiacetoxysilane, is a technical grade chemical with a molecular weight of 176.24 . It has a linear formula of (CH3CO2)2Si(CH3)2 .

Molecular Structure Analysis

The molecular structure of Diacetoxydimethylsilane is represented by the linear formula (CH3CO2)2Si(CH3)2 . The molecule consists of a silicon atom bonded to two acetate groups and two methyl groups .Physical And Chemical Properties Analysis

Diacetoxydimethylsilane is a liquid at room temperature . It has a boiling point of 163 °C and a melting point of -12.5 °C . The density of Diacetoxydimethylsilane is 1.054 g/mL at 25 °C . Its refractive index is 1.403 .Aplicaciones Científicas De Investigación

Electrónica

Diacetoxi-dimetilsilano: se utiliza en la industria electrónica por sus propiedades como material dieléctrico y su capacidad para formar recubrimientos protectores. Puede utilizarse en la producción de electrónica de alto rendimiento basada en silicio que es capaz de disolverse de forma controlada, lo cual es esencial para la electrónica transitoria con aplicaciones en implantes biomédicos y sensores ambientales .

Farmacéutica

En el sector farmacéutico, This compound sirve como intermedio en la síntesis de varios compuestos basados en silicio. Estos compuestos se utilizan a menudo en sistemas de administración de fármacos debido a su biocompatibilidad y estabilidad .

Ciencia de los Materiales

This compound: juega un papel fundamental en la ciencia de los materiales, particularmente en el desarrollo de polímeros de silicio. Estos polímeros son esenciales para crear nuevos materiales con propiedades específicas, como una mayor flexibilidad, estabilidad térmica y resistencia química .

Síntesis Química

Este compuesto es fundamental en la síntesis química, donde actúa como reactivo en la producción de compuestos orgánicos que contienen silicio. Su capacidad para sufrir hidrólisis para formar silanoles lo convierte en un compuesto valioso para sintetizar estructuras más complejas .

Producción de Polímeros

En la producción de polímeros, This compound se utiliza para modificar las propiedades de los polímeros. Participa en la despolimerización de los polisiloxanos, que es un paso crucial en el reciclaje de materiales basados en silicio. Los productos resultantes pueden utilizarse como materiales de partida para nuevos polímeros de silicio .

Recubrimientos

This compound: se aplica en la industria de los recubrimientos para crear capas ultrafinas sobre diversos sustratos. Estos recubrimientos son importantes para la inhibición de la corrosión, la promoción de la adhesión y el control de la contaminación. Los recubrimientos a base de silano son conocidos por su durabilidad y sus propiedades protectoras .

Safety and Hazards

Diacetoxydimethylsilane is considered hazardous. It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity, particularly affecting the respiratory system . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Diacetoxydimethylsilane is a chemical compound with the linear formula (CH3CO2)2Si(CH3)2 It’s known that silanes, in general, can interact with various inorganic substrates .

Mode of Action

The mode of action of Diacetoxydimethylsilane involves its interaction with these targets. It’s known to hydrolyze in the presence of moisture, releasing acetic acid and forming silanols . These silanols can then react with themselves to produce siloxanes or bind to inorganic substrates .

Pharmacokinetics

Its physical properties such as its boiling point (163 °c) and density (1054 g/mL at 25 °C) could influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diacetoxydimethylsilane. For instance, the presence of moisture can trigger its hydrolysis, leading to the formation of silanols . Furthermore, factors such as temperature and pH could potentially influence its stability and efficacy.

Propiedades

IUPAC Name |

[acetyloxy(dimethyl)silyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4Si/c1-5(7)9-11(3,4)10-6(2)8/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVFGTYFBUVGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878844 | |

| Record name | Diacetoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2182-66-3 | |

| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2182-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002182663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediol, 1,1-dimethyl-, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetoxydimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacetoxydimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Diacetoxydimethylsilane in polymer chemistry?

A1: Diacetoxydimethylsilane serves as a valuable monomer in synthesizing polysiloxanes. It can undergo polymerization reactions, potentially with other organosilicon monomers like diacetoxydimethylsilane [, ] or be incorporated into copolymers alongside monomers like 1,3-bis(acetoxy)-1,1,3,3-tetramethyldisiloxane []. These resulting polymers have a polysiloxane backbone and can have various pendant groups depending on the co-monomers used.

Q2: Can Diacetoxydimethylsilane be produced through depolymerization processes?

A2: Yes, Diacetoxydimethylsilane can be produced via the depolymerization of polysiloxanes (silicones). This can be achieved through a low-temperature protocol utilizing cheap iron salts as catalysts and acetic acid as a reagent []. This method offers a more environmentally friendly alternative to traditional high-temperature depolymerization processes.

Q3: What is the significance of being able to synthesize Diacetoxydimethylsilane from polysiloxane depolymerization?

A3: The ability to generate Diacetoxydimethylsilane from polysiloxane depolymerization holds significant potential for recycling and sustainability within the field of polymer chemistry. Since Diacetoxydimethylsilane can be used to synthesize new polymers [], this process presents a potential pathway for closing the loop on silicone usage, moving towards a circular economy model for these materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

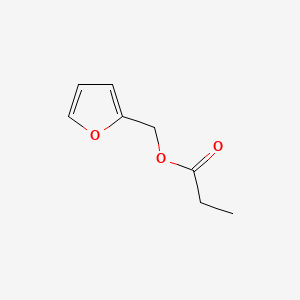

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)